
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
The synthesis of 2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of the octane backbone, followed by the introduction of the amino group and the methoxy group. The final step involves the formation of the phenol group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone structure.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and phenol groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-methoxyphenol can be compared with similar compounds such as:
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(8-Amino-2,6-dimethyloctan-2-YL)-4-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
89645-01-2 |
|---|---|
Fórmula molecular |
C17H29NO2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
2-(8-amino-2,6-dimethyloctan-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C17H29NO2/c1-13(9-11-18)6-5-10-17(2,3)15-12-14(20-4)7-8-16(15)19/h7-8,12-13,19H,5-6,9-11,18H2,1-4H3 |
Clave InChI |
BFRSXHMRDKSNJU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)C1=C(C=CC(=C1)OC)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


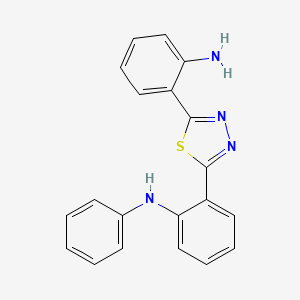
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)
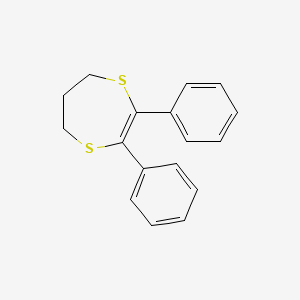
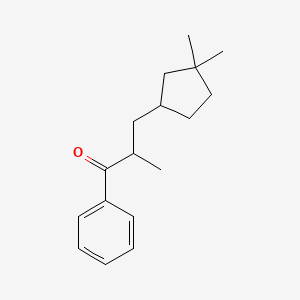
![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)
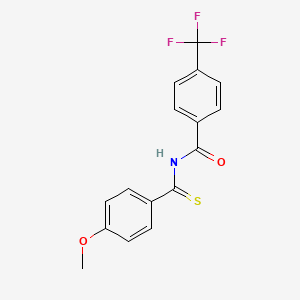
![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
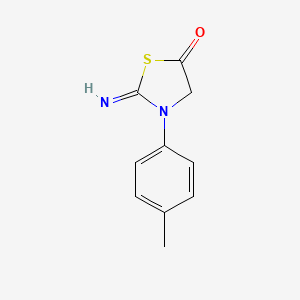
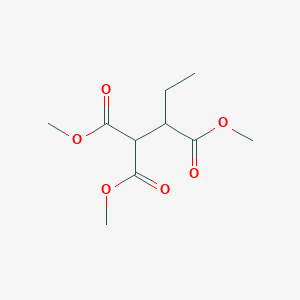

![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
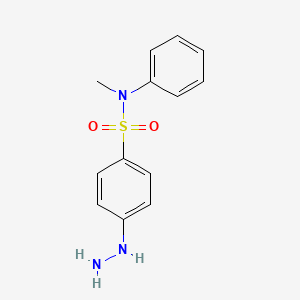
![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
